gamma-Butyrobetaine-d9
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Overview
Description
Gamma-Butyrobetaine-d9 is a deuterated form of gamma-butyrobetaine, a naturally occurring compound that serves as a precursor to L-carnitine. L-carnitine is essential for the transport of fatty acids into mitochondria for beta-oxidation. This compound is often used in scientific research to study metabolic pathways and the role of L-carnitine in various biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Gamma-Butyrobetaine-d9 can be synthesized through the hydrogenation of crotonoylbetaine chloride in a strongly acidic environment . The reaction involves the use of deuterium gas to replace hydrogen atoms with deuterium, resulting in the deuterated form of gamma-butyrobetaine.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and maintain the necessary reaction conditions. Quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Gamma-Butyrobetaine-d9 undergoes various chemical reactions, including:
Oxidation: Catalyzed by gamma-butyrobetaine dioxygenase, converting gamma-butyrobetaine to L-carnitine.
Reduction: Involves the reduction of gamma-butyrobetaine to butyrobetaine.
Substitution: Reactions where functional groups in gamma-butyrobetaine are replaced by other groups.
Common Reagents and Conditions
Oxidation: Requires gamma-butyrobetaine dioxygenase, 2-oxoglutarate, and molecular oxygen.
Reduction: Typically involves reducing agents like sodium borohydride.
Substitution: Various reagents depending on the desired substitution, such as alkyl halides for alkylation reactions.
Major Products Formed
Oxidation: L-carnitine.
Reduction: Butyrobetaine.
Substitution: Various substituted gamma-butyrobetaine derivatives.
Scientific Research Applications
Gamma-Butyrobetaine-d9 is widely used in scientific research due to its role as a precursor to L-carnitine. Some key applications include:
Chemistry: Studying metabolic pathways and enzyme kinetics involving L-carnitine and gamma-butyrobetaine.
Biology: Investigating the role of L-carnitine in cellular energy metabolism and fatty acid transport.
Industry: Used in the production of dietary supplements and pharmaceuticals containing L-carnitine.
Mechanism of Action
Gamma-Butyrobetaine-d9 exerts its effects primarily through its conversion to L-carnitine by gamma-butyrobetaine dioxygenase . This enzyme catalyzes the hydroxylation of gamma-butyrobetaine, resulting in the formation of L-carnitine. L-carnitine then facilitates the transport of fatty acids into mitochondria for beta-oxidation, playing a crucial role in cellular energy production .
Comparison with Similar Compounds
Gamma-Butyrobetaine-d9 is unique due to its deuterated nature, which makes it useful in metabolic studies. Similar compounds include:
Gamma-Butyrobetaine: The non-deuterated form, also a precursor to L-carnitine.
L-Carnitine: The end product of gamma-butyrobetaine metabolism, essential for fatty acid transport.
Trimethylamine-N-oxide (TMAO): A metabolite derived from L-carnitine, associated with cardiovascular diseases.
This compound’s uniqueness lies in its use as a tracer in metabolic studies, allowing researchers to track and analyze metabolic pathways with greater precision.
Properties
Molecular Formula |
C7H15NO2 |
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Molecular Weight |
154.25 g/mol |
IUPAC Name |
4-[tris(trideuteriomethyl)azaniumyl]butanoate |
InChI |
InChI=1S/C7H15NO2/c1-8(2,3)6-4-5-7(9)10/h4-6H2,1-3H3/i1D3,2D3,3D3 |
InChI Key |
JHPNVNIEXXLNTR-GQALSZNTSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](CCCC(=O)[O-])(C([2H])([2H])[2H])C([2H])([2H])[2H] |
Canonical SMILES |
C[N+](C)(C)CCCC(=O)[O-] |
Origin of Product |
United States |
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